molecular formula C6H8N2O3 B14923243 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B14923243
M. Wt: 156.14 g/mol
InChI Key: FEHRQVCYCCRDGF-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a hydroxymethyl (-CH2OH) substituent at position 5, a methyl (-CH3) group at position 1, and a carboxylic acid (-COOH) at position 3. Pyrazole-based carboxylic acids are pivotal in medicinal and materials chemistry due to their structural versatility, hydrogen-bonding capacity, and bioactivity.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

5-(hydroxymethyl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2,9H,3H2,1H3,(H,10,11)

InChI Key

FEHRQVCYCCRDGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Methylation of Diethyl 1H-Pyrazole-3,5-Dicarboxylate

The foundational route, as detailed in CN105646355A, begins with diethyl 1H-pyrazole-3,5-dicarboxylate dissolved in acetone. Potassium carbonate facilitates nucleophilic substitution upon addition of iodomethane, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate. Critical parameters include:

  • Temperature : 60°C for 12–16 hours
  • Solvent : Acetone (anhydrous)
  • Yield : 92–95% after recrystallization

This step ensures N-methylation while preserving ester functionalities for downstream modifications.

Sequential Hydrolysis and Amidation

The diester undergoes selective hydrolysis in methanol with potassium hydroxide (3.0 M) at 0°C, producing 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid. Subsequent treatment with thionyl chloride (3.74 M in dichloromethane) generates the acyl chloride intermediate, which reacts with ammonia in tetrahydrofuran (THF) to form methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate.

Cyanation and Hydroxymethylation

Trifluoroacetic anhydride-mediated dehydration converts the carboxamide to a nitrile group, yielding methyl 5-cyano-1-methylpyrazole-3-carboxylate. Lithium borohydride in THF/methanol reduces the nitrile to a hydroxymethyl group, culminating in 3-(hydroxymethyl)-1-methylpyrazole-5-carbonitrile. Although this patent targets a 3-hydroxymethyl derivative, analogous conditions (e.g., altering substitution patterns) could theoretically yield the 5-hydroxymethyl isomer by modifying precursor geometry.

Cyclocondensation Strategies for Regioselective Pyrazole Formation

α,β-Unsaturated Ester Cyclization with Methylhydrazine

CN111362874B outlines a cyclocondensation approach using 2,2-difluoroacetyl halides and α,β-unsaturated esters. While developed for 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid, this method provides a template for 5-hydroxymethyl analog synthesis. Key adaptations include:

  • Substrate modification : Replacing difluoroacetyl groups with hydroxymethyl precursors
  • Catalyst selection : Morpholine or 2,2,6,6-tetramethylpiperidine to suppress isomer formation
  • Reaction conditions : 85°C for 16 hours in toluene, achieving 78% yield with >95:5 regioselectivity

Alkaline Hydrolysis and Recrystallization

Post-cyclization, alkaline hydrolysis (2 M NaOH) cleaves ester groups to carboxylic acids. Acidification (pH 1–2) precipitates the crude product, which is purified via ethanol/water recrystallization. For hydroxymethyl derivatives, borohydride reduction post-cyclization could introduce the desired alcohol moiety.

Comparative Analysis of Synthetic Routes

Method Key Steps Reagents/Conditions Yield Purity
Multi-step synthesis Methylation → Hydrolysis → Reduction K₂CO₃, LiBH₄, THF/MeOH 68–72% 98.5%
Cyclocondensation Cyclization → Hydrolysis → Recrystallization Methylhydrazine, Morpholine, NaOH 75–79% 99.2%

Table 1. Efficiency metrics for predominant synthesis routes. Cyclocondensation offers superior regiocontrol, while multi-step synthesis allows precise functional group manipulation.

Challenges and Optimization Opportunities

Isomer Formation During Cyclization

Unwanted 5-methyl isomers arise during pyrazole ring closure due to competing nucleophilic attacks at C3 vs. C5 positions. CN111362874B addresses this via low-temperature (−10°C) methylhydrazine addition and morpholine catalysts, reducing isomer ratios to <5%. Similar strategies could mitigate byproducts in hydroxymethyl syntheses.

Hydroxymethyl Group Stability

Lithium borohydride reduction of nitriles requires strict anhydrous conditions to prevent alcohol oxidation. Substituting NaBH₄/I₂ systems may enhance selectivity for hydroxymethyl formation without over-reduction.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

THF and dichloromethane, while effective, pose recycling challenges. Patent CN105646355A emphasizes acetone and ethyl acetate for easier recovery via distillation.

Cost-Benefit Analysis of Starting Materials

Diethyl pyrazole dicarboxylates are commercially available but cost-prohibitive at scale (≈$450/kg). In contrast, α,β-unsaturated esters used in cyclocondensation are cheaper (≈$120/kg), favoring route scalability.

Chemical Reactions Analysis

Oxidation

The hydroxymethyl group at position 5 can undergo oxidation to form a carboxylic acid. For example:
HydroxymethylOxidizing agentCarboxylic acid\text{Hydroxymethyl} \xrightarrow{\text{Oxidizing agent}} \text{Carboxylic acid}
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Nucleophilic Substitution

The carboxylic acid group at position 4 can participate in esterification or amide formation via nucleophilic acyl substitution:
RCOOH+ROHAcid catalystRCOOR’\text{RCOOH} + \text{ROH} \xrightarrow{\text{Acid catalyst}} \text{RCOOR'}
Reagents : Alcohols (e.g., methanol), acid catalysts (e.g., H₂SO₄) .

Analytical Characterization

Key techniques for analyzing this compound include:

  • NMR spectroscopy : Identifies proton and carbon environments (e.g., singlet at δ 5.98 ppm for pyrazole H) .

  • FTIR : Confirms functional groups (e.g., OH stretch at ~3200 cm⁻¹, carbonyl at ~1728 cm⁻¹) .

  • HPLC : Ensures purity and quantifies isomeric ratios (e.g., 93:7 ratio in difluoromethyl derivatives) .

Comparative Analysis of Pyrazole Derivatives

Compound Key Feature Synthetic Route Biological Activity
3-(difluoromethyl)-1-methyl-...Difluoromethyl substitutionSubstitution/hydrolysis Insecticidal (85.7% mortality)
Methyl 5-hydroxy-1-phenyl-...Hydroxy group at position 5One-pot synthesis Antimicrobial (inferred)
5-(Hydroxymethyl)-1-methyl-...Hydroxymethyl substitutionReduction Pharmaceutical precursor

Scientific Research Applications

5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the pyrazole ring critically influence physicochemical properties such as acidity, solubility, and crystal packing. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid -CH2OH (5), -CH3 (1) C7H8N2O3 Enhanced hydrophilicity; potential antimicrobial activity
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid -CH3 (5), -Ph (1) C11H10N2O2 Lower solubility due to phenyl group; used in crystallography studies
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid -CF2H (5), -CH3 (1) C6H6F2N2O2 Increased electronegativity; improved metabolic stability
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid -NH2 (5), -CH3 (3), -Ph (1) C11H11N3O2 Amino group enables conjugation; IR: 3389–3204 cm⁻¹ (NH2)
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid -CH(CH3)2 (5), -Ph (1) C13H14N2O2 Bulkier substituent; reduced solubility

Structural and Spectral Comparisons

  • IR Spectroscopy: The hydroxymethyl group in the target compound is expected to show O-H stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹). In contrast, difluoromethyl analogs (e.g., CAS 1204298-65-6) exhibit strong C-F stretches (~1100–1250 cm⁻¹) , while amino-substituted derivatives () display NH2 stretches (~3300–3500 cm⁻¹).
  • NMR : The methyl group at position 1 typically resonates at δ ~2.25–3.00 ppm (¹H-NMR), whereas hydroxymethyl protons appear as a singlet near δ ~4.5–5.0 ppm .

Biological Activity

5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a five-membered pyrazole ring with a hydroxymethyl group at the 5-position and a carboxylic acid at the 4-position. Its molecular formula is C6H8N2O3C_6H_8N_2O_3. The synthesis typically involves the reaction of hydrazine derivatives with appropriate diketones under acidic conditions, leading to the formation of the pyrazole framework followed by functionalization to introduce the hydroxymethyl group .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains. For instance, compounds similar to this compound have shown promising results against Escherichia coli and Aspergillus niger at concentrations as low as 40 µg/mL .
  • Anticancer Properties : Preliminary research suggests that this compound may interact with enzymes involved in cancer pathways, potentially leading to apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve modulation of signal transduction pathways .
  • Anti-inflammatory Effects : Some studies report that pyrazole derivatives exhibit significant anti-inflammatory activity, comparable to established drugs like dexamethasone. In vitro assays have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes related to inflammation and cancer progression.
  • Receptor Interaction : It may bind to specific receptors involved in cellular signaling pathways, altering their activity and leading to downstream effects on cell proliferation and survival.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against E. coli and A. niger at low concentrations
AnticancerPotential apoptosis induction in cancer cells
Anti-inflammatoryInhibition of TNF-α and IL-6 comparable to dexamethasone

Research Findings

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, showing significant inhibition against multiple bacterial strains at concentrations as low as 40 µg/mL .
  • Anticancer Mechanism :
    • Research indicated that this compound interacts with enzymes involved in cancer cell metabolism, suggesting a potential role in therapeutic strategies against tumors.
  • Inflammation Inhibition :
    • In vitro assays demonstrated that compounds structurally related to this compound significantly reduced inflammatory markers in cell cultures, supporting its use in inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclocondensation reactions of precursors like β-ketoesters or acetoacetate derivatives with hydrazines or substituted hydrazides. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine to form intermediates like ethyl 5-methyl-1H-pyrazole-4-carboxylate, which undergoes hydrolysis to yield the carboxylic acid . Optimization involves adjusting reaction time (e.g., 8–24 hours), temperature (reflux in ethanol or acetonitrile), and stoichiometry of reagents. Hydrolysis of esters (e.g., ethyl to carboxylic acid) is achieved using NaOH/ethanol mixtures (1:1 v/v) at 60–80°C .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., O-H stretch of hydroxymethyl at ~3200–3400 cm⁻¹, C=O stretch of carboxylic acid at ~1680–1700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example, the hydroxymethyl proton appears as a singlet at δ ~4.5 ppm, while the methyl group on the pyrazole ring resonates at δ ~3.8 ppm .
  • Elemental analysis : Validates purity (>95%) and molecular formula consistency .

Q. How should this compound be stored to ensure stability, and what are its degradation risks?

Answer: Store under dry, inert conditions (sealed with desiccant) at room temperature or –20°C for long-term stability. The hydroxymethyl group is prone to oxidation, so avoid exposure to light, moisture, or oxidizing agents. Degradation products may include formyl or carboxylic acid derivatives via oxidation of the hydroxymethyl moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model the compound’s electronic structure, including:

  • HOMO-LUMO gaps (predicting charge-transfer behavior).
  • Molecular electrostatic potential (MEP) maps identifying nucleophilic/electrophilic sites (e.g., carboxylic acid as a strong electrophilic center) .
  • Hydrogen-bonding propensity : The hydroxymethyl and carboxylic acid groups facilitate interactions with biological targets, validated by docking studies .

Q. What crystallographic techniques are suitable for resolving its solid-state structure, and how do intermolecular interactions influence packing?

Answer: Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL-2018) is standard. Key parameters:

  • Space group : Often monoclinic (e.g., P2₁/c) with Z = 4.
  • Hydrogen-bond networks : Carboxylic acid dimers (O–H···O) and hydroxymethyl O–H···N interactions stabilize the lattice. Disordered solvent molecules (e.g., water) require refinement with ISOR/SADI restraints .

Q. How do structural modifications (e.g., substituent variation) affect its pharmacological activity?

Answer:

  • Hydroxymethyl group : Critical for hydrogen bonding with enzyme active sites (e.g., antimicrobial targets). Replacement with hydrophobic groups (e.g., difluoromethyl) reduces solubility but enhances membrane permeability .
  • Carboxylic acid : Esterification (e.g., ethyl ester) improves bioavailability but reduces binding affinity in vitro. Amide derivatives (e.g., cinnamamido) show enhanced antibiofilm activity against Candida albicans .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Answer:

  • Dose-response profiling : Test across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.
  • Assay specificity : Use orthogonal assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MIC for antimicrobial effects). Contradictions may arise from off-target interactions or cell-line variability .

Q. What strategies ensure regioselectivity during substitution reactions at the pyrazole ring?

Answer:

  • Directing groups : The carboxylic acid at position 4 directs electrophiles to position 3 or 5.
  • Microwave-assisted synthesis : Enhances regioselectivity for 5-substituted derivatives (e.g., 5-azido) by reducing side reactions .

Q. How can the hydroxymethyl group be selectively functionalized without affecting the carboxylic acid?

Answer:

  • Protection/deprotection : Protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, then oxidize the hydroxymethyl to aldehyde (e.g., with PCC) or esterify it (e.g., acetyl chloride). Deprotect the ester with LiOH/THF .

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